3-Bromo-5-(4-methoxyphenyl)pyridine
Overview
Description
3-Bromo-5-(4-methoxyphenyl)pyridine: is a brominated pyridine derivative with a methoxyphenyl substituent. The presence of the bromo and methoxyphenyl groups on the pyridine ring can influence the reactivity and interaction of the molecule with other chemical species, making it a valuable intermediate in organic synthesis .
Scientific Research Applications
Chemistry: 3-Bromo-5-(4-methoxyphenyl)pyridine is used as an intermediate in the synthesis of various organic compounds. Its ability to undergo cross-coupling reactions makes it valuable in constructing complex molecular architectures .
Biology and Medicine: The compound can be used in the development of pharmaceuticals, particularly in the synthesis of molecules with potential biological activity. Its derivatives may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities .
Industry: In the materials science field, this compound can be used to create materials with specific luminescent properties. These materials can be applied in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells .
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(4-methoxyphenyl)pyridine can involve various strategies, including palladium-catalyzed cross-coupling reactions. One common method is the Suzuki–Miyaura coupling reaction, which is used to create carbon-carbon bonds. This reaction involves the coupling of a bromopyridine precursor with a methoxyphenylboronic acid under palladium catalysis . The reaction conditions typically include the use of a base such as potassium carbonate and a solvent like toluene or ethanol, with the reaction being carried out at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-(4-methoxyphenyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Suzuki–Miyaura coupling, to form new carbon-carbon bonds.
Oxidation and Reduction Reactions: The methoxyphenyl group can undergo oxidation to form corresponding quinones, while reduction reactions can convert the bromo group to a hydrogen atom.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride or potassium tert-butoxide in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are typical.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are common.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include amines, thiols, or other substituted pyridines.
Coupling Products: Biphenyl derivatives or other complex aromatic compounds.
Oxidation Products: Quinones or other oxidized aromatic compounds.
Reduction Products: Dehalogenated pyridines or other reduced derivatives.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(4-methoxyphenyl)pyridine depends on its specific application. In cross-coupling reactions, the compound acts as a substrate that undergoes oxidative addition with a palladium catalyst, followed by transmetalation and reductive elimination to form the desired product . The molecular targets and pathways involved in its biological activity would depend on the specific derivative and its interaction with biological molecules, such as enzymes or receptors .
Comparison with Similar Compounds
3-Bromo-5-iodopyridine: Another brominated pyridine derivative with similar reactivity but different substituents.
3-Bromo-5-(trifluoromethyl)pyridine: A compound with a trifluoromethyl group instead of a methoxyphenyl group, which can influence its chemical properties and reactivity.
Uniqueness: 3-Bromo-5-(4-methoxyphenyl)pyridine is unique due to the presence of both a bromine atom and a methoxyphenyl group on the pyridine ring. This combination of substituents allows for diverse reactivity and the potential to form a wide range of derivatives with varying properties .
Properties
IUPAC Name |
3-bromo-5-(4-methoxyphenyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO/c1-15-12-4-2-9(3-5-12)10-6-11(13)8-14-7-10/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMABCNUNSGFELM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=CN=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60476868 | |
Record name | 3-Bromo-5-(4-methoxyphenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60476868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
452972-07-5 | |
Record name | 3-Bromo-5-(4-methoxyphenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60476868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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